molecular formula C20H29N3O3S2 B3017473 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide CAS No. 847381-41-3

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide

Cat. No.: B3017473
CAS No.: 847381-41-3
M. Wt: 423.59
InChI Key: SBVZRXRXBYHMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H29N3O3S2 and its molecular weight is 423.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual-Acting Antidepressants

  • Research has shown that derivatives of this compound exhibit significant potential as dual-acting antidepressants. These derivatives are designed to target both the 5-HT1A serotonin receptors and the serotonin transporter, indicating a promising new class of antidepressants with a dual mechanism of action. Such compounds have shown high nanomolar affinity for both the receptor and the transporter, suggesting potent antidepressant properties. Notably, specific derivatives demonstrated antagonist properties to 5-HT1A receptors in GTPgammaS binding assays, which could lead to potent antidepressant agents with a novel mechanism of action (Martínez et al., 2001).

Pharmacological Evaluation

  • Another study focused on synthesizing and evaluating a series of new 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives. These compounds were assessed as a new class of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter. The findings revealed that these new compounds present nanomolar affinity for both activities, highlighting their potential as dual-action antidepressants (Orus et al., 2002).

Antipsychotic Potential

  • Further research into biphenyl moiety linked with aryl piperazine synthesized a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives. These compounds underwent pharmacological evaluation for antipsychotic activity. The study found that all compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, with certain derivatives showing an impressive antipsychotic profile with lower potency for catalepsy induction. This indicates the potential of these compounds for use as antipsychotic medications (Bhosale et al., 2014).

Antimycobacterial Activity

  • Another study explored the synthesis of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids by combining three different pharmacophoric fragments into a single molecular architecture. Among the compounds screened for in vitro antimycobacterial activity against Mycobacterium tuberculosis, two compounds were found to be the most potent antitubercular agents with low toxicity profiles, showcasing the potential of these derivatives in the treatment of tuberculosis (Jallapally et al., 2014).

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S2/c1-4-28(24,25)21-16(2)20(19-6-5-15-27-19)23-13-11-22(12-14-23)17-7-9-18(26-3)10-8-17/h5-10,15-16,20-21H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZRXRXBYHMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.